molecular formula C22H31N3O4 B5985121 4-[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxybenzoyl]piperazin-2-one

4-[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxybenzoyl]piperazin-2-one

Cat. No.: B5985121
M. Wt: 401.5 g/mol
InChI Key: RAMIPXKQZQORQA-UHFFFAOYSA-N
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Description

4-[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxybenzoyl]piperazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a piperazine ring, and a methoxybenzoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

4-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxybenzoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-28-18-6-7-20(19(14-18)22(27)25-13-10-23-21(26)15-25)29-17-8-11-24(12-9-17)16-4-2-3-5-16/h6-7,14,16-17H,2-5,8-13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMIPXKQZQORQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)N4CCNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxybenzoyl]piperazin-2-one typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the methoxybenzoyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Piperazine Ring: This step may involve the reaction of diamines with appropriate reagents to form the piperazine structure.

    Introduction of the Methoxybenzoyl Group: This step typically involves acylation reactions using methoxybenzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxybenzoyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxybenzoyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxybenzoyl]morpholine
  • 4-[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxybenzoyl]-1,4-diazepane-1-carbaldehyde

Uniqueness

4-[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxybenzoyl]piperazin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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